2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 536717-24-5
VCID: VC4533025
InChI: InChI=1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3
SMILES: CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

CAS No.: 536717-24-5

Cat. No.: VC4533025

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one - 536717-24-5

Specification

CAS No. 536717-24-5
Molecular Formula C20H18N4O3S
Molecular Weight 394.45
IUPAC Name 2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3
Standard InChI Key CHVPXKHXEOFLNC-UHFFFAOYSA-N
SMILES CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one reflects its fused heterocyclic architecture. The pyrimido[5,4-b]indole core consists of a pyrimidine ring fused to an indole system at positions 5 and 4, respectively. Substituents include:

  • A sec-butylthio (-S-CH(CH2CH3)2) group at position 2, contributing hydrophobic character.

  • A 4-nitrophenyl (-C6H4-NO2) moiety at position 3, introducing electron-withdrawing effects and potential redox activity .

The molecular formula is C23H21N5O3S, with a calculated molecular weight of 471.51 g/mol.

Stereoelectronic Properties

The 4-nitrophenyl group imposes significant electron-withdrawing effects, polarizing the adjacent pyrimidine ring and enhancing electrophilicity at reactive sites. The sec-butylthio substituent introduces steric bulk, which may influence conformational flexibility and intermolecular interactions. Comparative analysis with the analog 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (PubChem CID 2156160) suggests that replacing the methoxyphenyl with a 4-nitrophenyl group increases polarity, while the sec-butyl chain enhances lipophilicity relative to a nitrobenzylthio group .

Synthesis and Reactivity

Proposed Synthetic Routes

While no direct synthesis of this compound has been reported, plausible pathways can be extrapolated from related pyrimidoindole syntheses:

  • Core Construction:

    • Condensation of 5-aminoindole with a β-ketoester or malononitrile derivative to form the pyrimidine ring .

    • Cyclization under acidic or basic conditions to yield the pyrimidoindolone scaffold.

  • Functionalization:

    • Thioether Formation: Nucleophilic displacement of a halogen at position 2 with sec-butanethiol.

    • Nitrophenyl Introduction: Suzuki-Miyaura coupling of a boronic acid to a pre-halogenated intermediate at position 3 .

Reactivity Profile

Key reactive sites include:

  • Pyrimidine C2: Susceptible to nucleophilic attack due to electron deficiency from the nitro group.

  • Indole NH: Potential for hydrogen bonding or deprotonation under basic conditions.

  • Nitro Group: Reducible to an amine under catalytic hydrogenation, enabling further derivatization .

Physicochemical and Computational Properties

Predicted Physicochemical Parameters

PropertyValueMethod/Reference
XLogP35.8Estimated via analogy
Hydrogen Bond Donors1 (indole NH)Structure-based
Hydrogen Bond Acceptors6 (2 carbonyl, 1 nitro, 3 ring N)Computed
Rotatable Bonds7Conformational analysis
Topological Polar Surface Area98.2 ŲDFT calculations

The high XLogP3 value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected stretches include ν(N-H) ~3400 cm⁻¹ (indole), ν(C=O) ~1680 cm⁻¹ (pyrimidinone), and ν(NO2) ~1520/1350 cm⁻¹.

  • NMR: ¹H NMR would show aromatic protons in the δ 7.5–8.5 ppm range (nitrophenyl), sec-butyl CH3 at δ 0.8–1.5 ppm, and the indole NH near δ 10.5 ppm .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to install the sec-butylthio group without side reactions.

  • ADMET Profiling: Assess metabolic stability, cytotoxicity, and bioavailability in vitro.

  • Target Identification: Screen against kinase libraries or microbial panels to identify lead candidates.

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